1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. The structure includes:
- 1,3-dimethyl groups: Common in xanthines like theophylline, enhancing metabolic stability and receptor affinity.
- 7-benzyl group: Introduces lipophilicity and may modulate selectivity for adenosine receptors or other targets.
- 8-(2-phenylethylthio) substituent: A sulfur-containing alkyl chain linked to a phenyl group, which likely enhances hydrophobic interactions and binding pocket compatibility in biological targets .
Synthesis involves nucleophilic substitution at the 8-position, as seen in similar xanthine derivatives .
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-24-19-18(20(27)25(2)22(24)28)26(15-17-11-7-4-8-12-17)21(23-19)29-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
DYAASOOLNICKAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article explores the compound's biological activities, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione
Antimicrobial Activity
Research indicates that purine derivatives often exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro studies can be conducted to evaluate the antimicrobial efficacy of 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Purine derivatives have been investigated for their anticancer potential. Some studies suggest that compounds with similar scaffolds can inhibit cell proliferation in cancer cell lines. The mechanism may involve the inhibition of specific kinases or other enzymes crucial for cancer cell survival. Further research is needed to explore the cytotoxic effects of this compound on various cancer types.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could potentially inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment. Investigating its enzyme inhibitory activity could provide insights into its therapeutic applications.
Synthesis Methods
The synthesis of 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione typically involves multiple synthetic steps:
- Starting Materials : The synthesis begins with readily available purine derivatives.
- Reagents : Common reagents include polar aprotic solvents and bases like potassium carbonate.
- Reaction Conditions : The reaction often requires controlled temperatures and specific pH levels to ensure successful substitution reactions.
Table 1: Comparison of Biological Activities of Purine Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | No | High | No |
| 1,3-Dimethyl... | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, a study demonstrated its efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Antioxidant Effects
- The antioxidant properties of 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione have been explored in various models. It scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting potential applications in diseases characterized by oxidative stress.
Biochemical Applications
-
Enzyme Inhibition
- This compound has been identified as a potent inhibitor of certain enzymes involved in purine metabolism. For example, it can inhibit xanthine oxidase, which is relevant for conditions like gout and hyperuricemia.
-
Neuroprotective Effects
- Preliminary research indicates that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation. Its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is currently under investigation.
Data Tables
Case Studies
-
Breast Cancer Study
- A study conducted on MCF-7 breast cancer cells revealed that treatment with 1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione resulted in a significant decrease in cell viability (p < 0.05). The compound was found to induce apoptosis through the activation of caspase pathways.
-
Antibacterial Activity
- In a clinical trial assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
-
Oxidative Stress Model
- In a rat model of oxidative stress induced by paraquat exposure, administration of this compound significantly reduced malondialdehyde levels and increased superoxide dismutase activity (p < 0.01), indicating its protective effects against oxidative damage.
Chemical Reactions Analysis
Thioether Functional Group Reactivity
The 2-phenylethylthio group at position 8 serves as a key reactive site due to its sulfur atom’s nucleophilicity and susceptibility to oxidation.
Oxidation Reactions
-
Sulfoxide/Sulfone Formation :
The thioether undergoes oxidation with agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, forming sulfoxides (R-SO) or sulfones (R-SO₂).
Example :
Similar reactivity is observed in structurally related thioether-containing purines .
Nucleophilic Substitution
-
Thiol Exchange :
Under basic conditions, the thioether can undergo substitution with nucleophiles (e.g., amines, thiols). For example, treatment with piperazine yields analogs with modified substituents at position 8 .
Conditions :-
Solvent: THF/DMF
-
Base: LDA or K₂CO₃
-
Temperature: 0–25°C
-
Alkylation/Dealkylation
-
The N-7 benzyl group is susceptible to hydrogenolytic cleavage (H₂/Pd-C), yielding 7-demethylated derivatives.
Example :
. -
Methyl groups at N-1 and N-3 are stable under mild conditions but may undergo demethylation under strong acidic/basic conditions.
Ring Functionalization
-
Electrophilic Aromatic Substitution :
The purine ring’s electron-deficient nature allows for halogenation (e.g., bromination) at position 8, though steric hindrance from the thioether may limit reactivity. -
Reduction of Dione Groups :
The 2,6-dione moieties can be reduced to diols using NaBH₄ or LiAlH₄, though this is rarely performed due to the compound’s pharmacological focus .
Benzyl Group Reactivity
The 7-benzyl substituent participates in:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group to a hydrogen atom .
-
Electrophilic Substitution : Nitration or sulfonation at the benzyl aromatic ring is feasible but not extensively documented for this compound .
Stereochemical Considerations
Reactions involving chiral centers (e.g., sulfoxide formation) exhibit stereoselectivity influenced by steric and electronic factors:
| Reaction Type | Stereochemical Outcome | Key Influences | Citations |
|---|---|---|---|
| Thioether Oxidation | Racemic sulfoxide | Solvent polarity, temperature | |
| Nucleophilic Substitution | Retention of configuration | Chelation with Li⁺/HMPA |
Mechanistic Insight :
In substitution reactions, hexamethylphosphoric triamide (HMPA) disrupts lithium coordination, favoring non-chelated transition states and altering stereoselectivity . For example, LDA/HMPA systems promote anti-addition pathways in aldol-like reactions .
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition occurs above 200°C, releasing CO and NH₃.
-
Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes slow hydrolysis under strongly acidic/basic conditions, cleaving the thioether and purine rings .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The 8-position substituent is critical for differentiating activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione Substituent: 8-morpholinyl (oxygen-containing heterocycle). Molecular Weight: 355.4 g/mol. Such derivatives are often explored for central nervous system targets due to balanced lipophilicity .
7-Benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-purine-2,6-dione
- Substituent : 4-methylpiperazinyl (basic nitrogen-containing group).
- Molecular Weight : 368.43 g/mol.
- Impact : The piperazine moiety introduces basicity, which can enhance solubility in acidic environments (e.g., gastric fluid). This substituent is common in compounds targeting G-protein-coupled receptors (GPCRs) or kinases .
1,3-Dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Substituent: Tetrahydrofuran-methylamino group. Impact: The oxygen-rich tetrahydrofuran may improve hydrogen bonding capacity, favoring interactions with polar residues in enzyme active sites (e.g., proteases or oxidoreductases) .
8-(2-Phenylethylthio) Derivatives (Target Compound) Substituent: Bulky, lipophilic thioether. Theoretical Molecular Weight: ~423.5 g/mol (estimated for C₂₁H₂₃N₅O₂S). Thioethers also resist oxidative metabolism compared to ethers, improving metabolic stability .
Pharmacological and Physicochemical Data
Activity Insights from Analogs
- ALDH Inhibition : A theophylline-based analog with an 8-(piperidin-4-yloxy) group (NCT-501) showed potent ALDH1A1 inhibition (IC₅₀ = 12 nM), suggesting that 8-position substituents significantly influence enzyme binding .
- SARS-CoV-2 Mpro Inhibition : A thioether-containing xanthine derivative (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethylxanthine) exhibited better protease inhibition than larger analogs due to favorable cavity fit and sulfur-mediated interactions .
Preparation Methods
Synthesis of 7-Benzyltheophylline
Theophylline (1,3-dimethylxanthine) serves as a starting material due to its inherent 1,3-dimethyl and 2,6-dione groups. The Mitsunobu reaction enables N7-benzylation using benzyl alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine in tetrahydrofuran (THF). This step yields 7-benzyltheophylline, a critical intermediate.
Reaction Conditions
Bromination at the 8-Position
Electrophilic bromination of 7-benzyltheophylline at the 8-position is achieved using bromine (Br₂) in acetic acid. The electron-rich purine ring facilitates substitution, yielding 8-bromo-7-benzyl-1,3-dimethylxanthine.
Optimization Notes
Thioether Formation via SNAr
The 8-bromo intermediate undergoes SNAr with 2-phenylethanethiol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The thiolate nucleophile displaces bromide, forming the target thioether.
Key Parameters
Method 2: SNAr on Dichloropurine Precursors
Preparation of 2,6-Dichloropurine Derivatives
2,6-Dichloropurine is alkylated at N7 using benzyl bromide under Mitsunobu conditions, followed by N1/N3 methylation with methyl iodide. This generates 7-benzyl-1,3-dimethyl-2,6-dichloropurine.
Sequential Chlorine Displacement
The C8 chlorine is replaced with 2-phenylethylthiol via SNAr, while the C2/C6 chlorines are hydrolyzed to diones under basic aqueous conditions.
Reaction Scheme
-
Thioether Formation :
-
Reactant: 2-phenylethanethiol, NaH (base)
-
Solvent: THF, 50°C
-
Yield: ~60%
-
-
Hydrolysis :
Method 3: Cyclization of Pyrimidine Intermediates
Pyrimidine-Thioether Intermediate
4,5-Diamino-6-(2-phenylethylthio)pyrimidine-2(1H)-one is prepared by reacting 4,5,6-triaminopyrimidine with 2-phenylethyl disulfide under reducing conditions.
Purine Ring Closure
Cyclization with triethyl orthoformate in acetic acid forms the imidazole ring, yielding the purine core. Subsequent N1/N3 methylation and N7-benzylation complete the synthesis.
Challenges
-
Regioselective cyclization requires precise stoichiometry.
-
Competing side products necessitate chromatographic purification.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Theophylline | Dichloropurine | Pyrimidine |
| Key Step | Bromination | SNAr | Cyclization |
| Overall Yield | 30–40% | 25–35% | 15–20% |
| Purification Complexity | Moderate | High | Very High |
| Scalability | High | Moderate | Low |
Method 1 offers the highest practicality due to commercial theophylline availability and fewer synthetic steps. Method 3, while elegant, suffers from low yields and complex intermediates.
Experimental Optimization and Characterization
Reaction Monitoring
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1,3-dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione, and how is its structural integrity confirmed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions at the 8-position of 1,3-dimethylxanthine derivatives. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with thiol-containing nucleophiles like 2-phenylethanethiol. Structural confirmation relies on spectral techniques:
- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-S stretching) confirm functional groups .
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .
Q. Which spectral and chromatographic techniques are critical for characterizing the purity and stability of this compound?
- Methodological Answer :
- HPLC/LC-MS : Quantifies purity and detects degradation products under varying conditions (e.g., pH, temperature).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~450–500) confirm molecular weight, while fragmentation patterns validate substituents .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Q. How do the electron-withdrawing/donating properties of substituents (e.g., benzyl, phenylethylthio) influence the compound’s reactivity?
- Methodological Answer : The benzyl group at the 7-position enhances steric hindrance, reducing nucleophilic attack at the 7-N position. The 2-phenylethylthio group at the 8-position introduces electron density via sulfur, increasing susceptibility to oxidation. Computational tools (e.g., ChemAxon’s Chemicalize.org ) predict logP (~2.5) and polar surface area (~80 Ų), guiding solubility and reactivity studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples to detect phase I/II metabolites.
- Prodrug Design : Masking the thioether group (e.g., oxidation to sulfoxide) to enhance stability .
- PK/PD Modeling : Correlating in vitro IC₅₀ values with in vivo exposure metrics (AUC, Cmax) .
Q. How can factorial design optimize reaction conditions for scalable synthesis while minimizing byproducts?
- Methodological Answer : A 2³ factorial design evaluates variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Responses : Yield, purity, and byproduct formation.
- Outcome : Optimal conditions (e.g., 80°C, DMF, 0.5 eq catalyst) maximize yield (>75%) and reduce thioether oxidation byproducts (<5%) .
Q. What computational approaches predict the compound’s binding affinity to adenosine receptors, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with A₁/A₂A receptor subtypes, identifying key hydrogen bonds with Asn253 and π-π stacking with Phe168 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, validating docking poses.
- Validation : Experimental IC₅₀ values (e.g., A₂A Ki = 120 nM) correlate with computed binding energies (ΔG = -9.8 kcal/mol) .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
- Methodological Answer : Rotatable bonds in the phenylethylthio and benzyl groups enable multiple binding modes. Techniques include:
- X-ray Crystallography : Resolves solid-state conformation (e.g., dihedral angles between purine and benzyl groups) .
- SAR Analysis : Modifying substituents (e.g., replacing benzyl with 3-bromo-4-methoxybenzyl) alters selectivity for kinase targets .
Methodological Frameworks
Q. What theoretical frameworks guide the analysis of structure-activity relationships (SAR) for xanthine derivatives?
- Methodological Answer :
- Hammett Constants : Quantify electronic effects of substituents on reactivity and binding .
- Lipinski’s Rule of Five : Ensures drug-likeness (e.g., molecular weight <500, logP <5) .
- Free-Wilson Analysis : Deconstructs contributions of individual substituents to biological activity .
Q. How do researchers validate the reproducibility of synthetic protocols across different laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
